3,4-Dibromobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromobut-3-en-2-ol is an organic compound with the molecular formula C4H6Br2O. It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromobut-3-en-2-ol can be synthesized through the bromination of but-3-en-2-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction typically proceeds at room temperature, and the bromine atoms add across the double bond of the butene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine, which is highly reactive and corrosive .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromobut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form but-3-en-2-ol by removing the bromine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of but-3-en-2-ol derivatives.
Oxidation: Formation of 3,4-dibromobutanal or 3,4-dibromobutanone.
Reduction: Formation of but-3-en-2-ol.
Scientific Research Applications
3,4-Dibromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes. For instance, when used as a precursor for cholinesterase inhibitors, it interacts with the active site of acetylcholinesterase, inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobut-3-en-2-ol: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobut-3-en-2-ol: Similar structure but with iodine atoms instead of bromine.
3,4-Difluorobut-3-en-2-ol: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3,4-Dibromobut-3-en-2-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
62872-37-1 |
---|---|
Molecular Formula |
C4H6Br2O |
Molecular Weight |
229.90 g/mol |
IUPAC Name |
3,4-dibromobut-3-en-2-ol |
InChI |
InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h2-3,7H,1H3 |
InChI Key |
MBKXHJHFTFYUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CBr)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.